molecular formula C22H17IO4 B12340135 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate

Cat. No.: B12340135
M. Wt: 472.3 g/mol
InChI Key: WVBOYOCMXISYET-UHFFFAOYSA-N
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Description

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is a complex organic compound characterized by the presence of acetyl, benzyloxy, iodophenyl, and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by acetylation and benzyloxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-3-(benzyloxy)-2-bromobenzoic acid
  • 6-Acetyl-3-(benzyloxy)-2-propylphenyl ethyl succinate
  • 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one

Uniqueness

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H17IO4

Molecular Weight

472.3 g/mol

IUPAC Name

(6-acetyl-2-iodo-3-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C22H17IO4/c1-15(24)18-12-13-19(26-14-16-8-4-2-5-9-16)20(23)21(18)27-22(25)17-10-6-3-7-11-17/h2-13H,14H2,1H3

InChI Key

WVBOYOCMXISYET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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